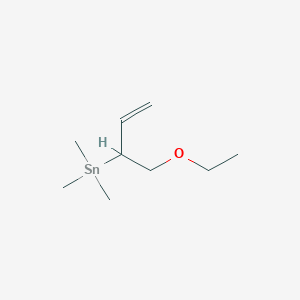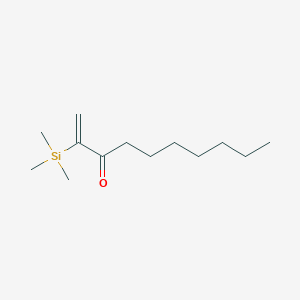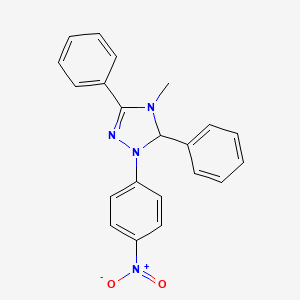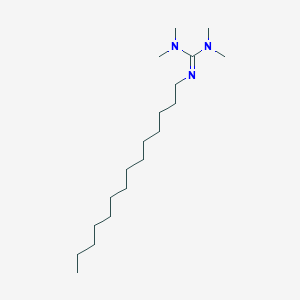
(1-Ethoxybut-3-en-2-yl)(trimethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Ethoxybut-3-en-2-yl)(trimethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a 1-ethoxybut-3-en-2-yl group and three methyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxybut-3-en-2-yl)(trimethyl)stannane typically involves the reaction of 1-ethoxybut-3-en-2-yl halide with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
1-Ethoxybut-3-en-2-yl halide+Trimethyltin chloride→this compound+Sodium chloride
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(1-Ethoxybut-3-en-2-yl)(trimethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The ethoxybutenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Tin oxides and corresponding organic by-products.
Reduction: Reduced tin species and modified organic groups.
Substitution: New organotin compounds with different functional groups.
Aplicaciones Científicas De Investigación
(1-Ethoxybut-3-en-2-yl)(trimethyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (1-Ethoxybut-3-en-2-yl)(trimethyl)stannane involves its interaction with molecular targets through the tin center. The tin atom can coordinate with various ligands, facilitating catalytic processes and chemical transformations. The pathways involved include:
Coordination Chemistry: Formation of coordination complexes with transition metals.
Catalysis: Activation of substrates through coordination to the tin center, enhancing reaction rates.
Comparación Con Compuestos Similares
Similar Compounds
- Tributyl(1-ethoxyvinyl)stannane
- Trimethyl(1-ethoxyvinyl)stannane
- Triphenyl(1-ethoxyvinyl)stannane
Uniqueness
(1-Ethoxybut-3-en-2-yl)(trimethyl)stannane is unique due to its specific ethoxybutenyl group, which imparts distinct reactivity and properties compared to other organotin compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
89358-32-7 |
|---|---|
Fórmula molecular |
C9H20OSn |
Peso molecular |
262.96 g/mol |
Nombre IUPAC |
1-ethoxybut-3-en-2-yl(trimethyl)stannane |
InChI |
InChI=1S/C6H11O.3CH3.Sn/c1-3-5-6-7-4-2;;;;/h3,5H,1,4,6H2,2H3;3*1H3; |
Clave InChI |
DIUDUZCPRYRUJC-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(C=C)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-1-OL](/img/structure/B14389668.png)

![2-[(Heptadecyloxy)methyl]hexan-1-OL](/img/structure/B14389674.png)
![2,2'-[(2-Hydroxyethyl)azanediyl]di(propane-1,3-diol)](/img/structure/B14389675.png)

![[2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol](/img/structure/B14389687.png)




![Methyl 3-{[4-(2-nitroprop-1-en-1-yl)phenyl]sulfanyl}propanoate](/img/structure/B14389717.png)
![Bicyclo[2.2.2]oct-2-en-1-ol;4-methylbenzenesulfonic acid](/img/structure/B14389723.png)
![1-[3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14389730.png)

